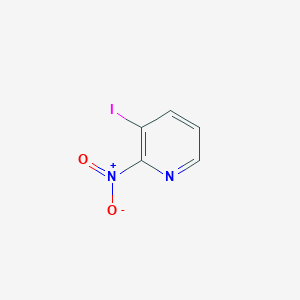

3-Iodo-2-nitropyridine

描述

3-Iodo-2-nitropyridine is an organic compound with the molecular formula C5H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position and a nitro group at the second position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitropyridine typically involves the nitration of 3-iodopyridine. The nitration process can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The iodination of 3-nitropyridine can then be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions: 3-Iodo-2-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 3-Iodo-2-aminopyridine.

Coupling Reactions: Biaryl compounds and other complex structures.

科学研究应用

Pharmaceutical Development

3-Iodo-2-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. For instance, derivatives synthesized from this compound have shown potential as P2Y6 receptor antagonists , which may aid in treating conditions like inflammatory bowel disease and chronic pain . Additionally, it has been used to create pyrido[3,2-d]pyrimidine derivatives that exhibit antitumor and antiviral properties .

Agrochemical Applications

In the agrochemical sector, this compound is utilized to formulate effective pesticides and herbicides , enhancing crop yields. Its derivatives have been employed in the synthesis of fungicides that target specific agricultural pests, thereby improving agricultural productivity . The compound's versatility allows for the modification of its structure to optimize biological activity against various plant pathogens.

Organic Synthesis

As a versatile building block, this compound is pivotal in organic synthesis. It facilitates the formation of complex molecular structures efficiently. The compound can be transformed into various derivatives that serve as precursors for other organic compounds, including azo dyes used in textiles and pigments in printing industries . This capability makes it invaluable for chemists looking to innovate new materials or enhance existing ones.

Material Science

In material science, this compound is being explored for its potential in creating novel materials such as liquid crystals and organic light-emitting diodes (OLEDs) . Its unique chemical properties allow researchers to design materials with improved durability and environmental resistance . The compound's application in developing functional materials highlights its importance beyond traditional chemical uses.

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying other substances. It provides accurate results across various chemical analyses, making it a reliable reagent for researchers . Its ability to participate in specific reactions enables the development of sensitive detection methods for complex mixtures.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical | Intermediate for anti-cancer and anti-inflammatory drugs | Development of P2Y6 receptor antagonists |

| Agrochemicals | Synthesis of pesticides and herbicides | Improved crop yields through targeted action |

| Organic Synthesis | Building block for complex molecules | Production of azo dyes and other organic pigments |

| Material Science | Development of liquid crystals and OLEDs | Enhanced material properties with environmental resistance |

| Analytical Chemistry | Detection and quantification of compounds | Accurate results in chemical analyses |

Case Studies

- Pharmaceutical Research : A study demonstrated that derivatives of this compound could inhibit UDP-induced calcium mobilization, showcasing potential therapeutic applications in managing inflammation and pain .

- Agrochemical Development : Research highlighted the synthesis of novel fungicides derived from this compound, which effectively targeted specific plant pathogens, leading to higher crop resilience .

- Material Innovation : Investigations into using this compound as a precursor for OLED materials revealed promising results, indicating its potential to enhance electronic device performance .

作用机制

The mechanism of action of 3-Iodo-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the iodine position. The nitro group also influences the reactivity of the compound in reduction and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

- 3-Iodo-4-nitropyridine

- 2-Iodo-3-nitropyridine

- 3-Bromo-2-nitropyridine

Comparison: 3-Iodo-2-nitropyridine is unique due to the specific positioning of the iodine and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, the position of the nitro group relative to the iodine atom can significantly affect the compound’s reactivity in nucleophilic substitution and reduction reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and various research applications.

生物活性

3-Iodo-2-nitropyridine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical formula: and is characterized by the presence of iodine and nitro functional groups, which contribute to its reactivity and biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the iodine atom and the nitro group allows for diverse interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Effects

In vitro studies have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for controlling tumor growth. The following table summarizes key findings from relevant studies:

Case Studies

- Inhibition of Aurora Kinases : A study demonstrated that this compound derivatives selectively inhibit Aurora-A kinase over Aurora-B kinase in biochemical assays. This selectivity is crucial for developing targeted cancer therapies as it minimizes off-target effects .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

属性

IUPAC Name |

3-iodo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKURQBFRJDSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634104 | |

| Record name | 3-Iodo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-34-4 | |

| Record name | 3-Iodo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。